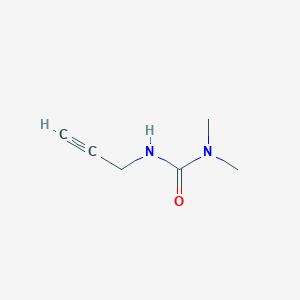

1,1-Dimethyl-3-(prop-2-yn-1-yl)urea

Overview

Description

1,1-Dimethyl-3-(prop-2-yn-1-yl)urea is a compound used in scientific research. It has a molecular weight of 126.16 and a molecular formula of C6H10N2O .

Physical And Chemical Properties Analysis

This compound is a solid . Other physical and chemical properties such as boiling point are not provided in the search results.Scientific Research Applications

Skin Penetration Enhancement

Urea derivatives, including 1,1-Dimethyl-3-(prop-2-yn-1-yl)urea, have been investigated for their role as skin penetration enhancers. A study by Williams and Barry (1989) found that urea analogues, when delivered from propylene glycol, significantly enhanced the permeation of 5-fluorouracil by six times, highlighting their potential in transdermal drug delivery systems (Williams & Barry, 1989).

Unfolding and Complexation of Ureas

Research by Corbin et al. (2001) delved into the conformational studies of heterocyclic ureas, revealing their capacity to unfold and form multiply hydrogen-bonded complexes. This property suggests applications in the design of self-assembling materials and mimics biological processes like the peptide helix-to-sheet transition (Corbin et al., 2001).

Guest Encapsulation

The work by Ebbing et al. (2002) on resorcinarenes containing urea bridges demonstrated their ability to form self-assembled dimeric capsules capable of encapsulating guest molecules. This characteristic is critical for the development of molecular containers and drug delivery systems (Ebbing et al., 2002).

Catalytic Synthesis of Cyclic Ureas

Fang Qian and colleagues (1999) explored the catalytic oxidative carbonylation of diamines to cyclic ureas. Their findings contribute to the field of synthetic organic chemistry, offering a method for producing cyclic ureas, which are valuable intermediates in pharmaceutical synthesis (Qian et al., 1999).

properties

IUPAC Name |

1,1-dimethyl-3-prop-2-ynylurea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O/c1-4-5-7-6(9)8(2)3/h1H,5H2,2-3H3,(H,7,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NABKXCLVIQJWTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)NCC#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

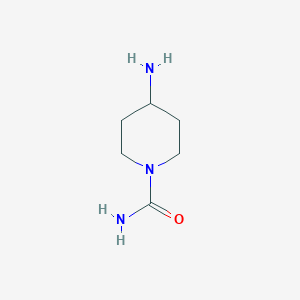

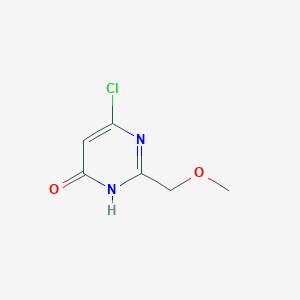

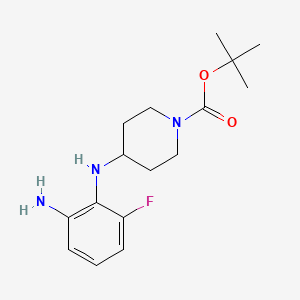

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1,3-benzodioxol-5-ylmethyl)-2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2670215.png)

![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-4-tosylbutanamide](/img/structure/B2670223.png)

![N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2670225.png)

![Tert-butyl 4-[(3-tert-butyl-6-oxopyridazin-1-yl)methyl]piperidine-1-carboxylate](/img/structure/B2670228.png)

![ethyl 1-methyl-4-oxo-3aH-pyrazolo[3,4-d]pyrimidine-6-carboxylate](/img/structure/B2670231.png)